Astringin

概要

説明

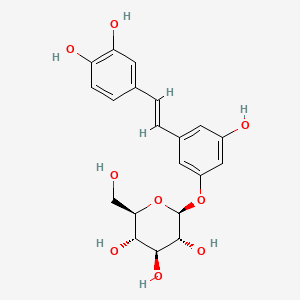

アストリンギンは、ピセアタンノールの3-β-D-グルコシドである、スチルベン系化合物です。ピセア・シッチェンシス(シトカトウヒ)やピセア・アビエス(ノルウェートウヒ)の樹皮に自然に存在する化合物です。 ブドウ (Vitis vinifera) の細胞培養液やワインにも含まれています 。アストリンギンは、抗酸化作用と健康上の利点で知られています。

2. 製法

合成経路と反応条件: アストリンギンは、ピセアタンノールのグリコシル化によって合成できます。この反応は、特定の条件下でグリコシルドナーとグリコシルアクセプターを使用し、β-D-グルコシド結合を形成する反応です。この反応は通常、触媒を必要とし、有機溶媒中で行われます。

工業生産方法: アストリンギンの工業生産には、ピセア・シッチェンシスやピセア・アビエスなどの天然資源からの抽出が含まれます。抽出工程には、樹皮を粉砕し、続いて溶媒抽出と精製工程を行い、アストリンギンを単離することが含まれます。 高性能液体クロマトグラフィー (HPLC) などの高度な技術を使用して、化合物の純度を確保します .

反応の種類:

酸化: アストリンギンは酸化反応を受け、対応するキノン形に変換されます。

還元: ジヒドロ誘導体に変換されます。

置換: アストリンギンは、特にヒドロキシル基の存在により、求核置換反応を含む置換反応に関与します。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アルコキシドやアミンなどの求核剤は、塩基性条件下で使用できます。

主な生成物:

酸化: キノン誘導体。

還元: ジヒドロ誘導体。

準備方法

Synthetic Routes and Reaction Conditions: Astringin can be synthesized through the glycosylation of piceatannol. The reaction involves the use of a glycosyl donor and a glycosyl acceptor under specific conditions to form the β-D-glucoside linkage. The reaction typically requires a catalyst and is carried out in an organic solvent.

Industrial Production Methods: Industrial production of this compound involves the extraction from natural sources such as the bark of Picea sitchensis and Picea abies. The extraction process includes grinding the bark, followed by solvent extraction and purification steps to isolate this compound. Advanced techniques like high-performance liquid chromatography (HPLC) are used to ensure the purity of the compound .

Types of Reactions:

Oxidation: this compound undergoes oxidation reactions, where it can be converted to its corresponding quinone form.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of hydroxyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted stilbenoids depending on the nucleophile used.

科学的研究の応用

Astringin, a naturally occurring stilbenoid compound, is garnering attention for its diverse range of applications, particularly in scientific research. Predominantly found in the bark of Picea sitchensis, this compound is the 3-β-D-glucoside of piceatannol . Research indicates that this compound possesses antioxidant, anti-inflammatory, and potential cancer-chemopreventive properties .

Scientific Research Applications

This compound's applications in scientific research span multiple disciplines, including medicine, pharmacology, and biotechnology. The compound's antioxidant and anti-inflammatory properties make it a subject of interest for studies related to acute lung injury (ALI), neuroinflammation, and other oxidative stress-related conditions .

Antioxidant and Anti-inflammatory Research

This compound has demonstrated protective effects against lipopolysaccharide (LPS)-induced cellular damage by reducing oxidative stress in lung epithelial cells . Studies have shown that this compound can decrease the production of inflammatory factors such as TNF-α, IL-1β, and IL-6 . The mechanism behind this protective effect involves the inhibition of the ROS-mediated PI3K/AKT/NF-κB pathway .

- Study on LPS-Induced Lung Injury: Research indicates that this compound can protect against ALI triggered by LPS, suggesting its potential as an inhibitor for pediatric lung injury .

- Anti-neuroinflammatory Effects: this compound is noted to have anti-neuroinflammatory effects .

Cancer-Chemopreventive Activity

This compound is recognized to possess cancer-chemopreventive activity .

Other potential applications

Additional applications of this compound include:

- Anti-infection: this compound is related to anti-infection research .

- Metabolic Enzyme/Protease: this compound is related to Metabolic Enzyme/Protease research .

- Immunology/Inflammation: this compound is related to Immunology/Inflammation research .

Data Table of Applications

Authoritative Insights

- This compound's protective effect against LPS-induced ALI may be attributed to its ability to inhibit the ROS-mediated PI3K/AKT/NF-κB pathway .

- The compound's anti-inflammatory, antimicrobial, and antioxidant activities suggest its potential in promoting health and reducing the risk of degenerative diseases .

作用機序

アストリンギンは、主にその抗酸化作用によって効果を発揮します。それはフリーラジカルを捕捉し、細胞内の酸化ストレスを軽減します。この化合物は、活性酸素種 (ROS) の生成を阻害し、PI3K/AKT/NF-κB 経路などのシグナル伝達経路を調節します。 これにより、TNF-α、IL-1β、IL-6 などの炎症性サイトカインの産生が減少します .

類似の化合物:

ピセアタンノール: アストリンギンは、ピセアタンノールのグルコシド形です。両方の化合物は同様の抗酸化作用を共有していますが、アストリンギンはグルコース部分の存在により、より高い溶解性を示します。

レスベラトロール: 同様の抗酸化作用を持つ別のスチルベン系化合物です。アストリンギンは、グルコシド構造により、水に溶けやすいです。

ユニークさ: アストリンギンのユニークさは、そのグルコシド構造にあります。これは、ピセアタンノールやレスベラトロールなどのアグリコンと比較して、その溶解性と生体利用性を向上させます。 これは、水性環境におけるより効果的な抗酸化剤となります .

類似化合物との比較

Piceatannol: Astringin is the glucoside form of piceatannol. Both compounds share similar antioxidant properties, but this compound has enhanced solubility due to the presence of the glucose moiety.

Resveratrol: Another stilbenoid with similar antioxidant properties. This compound is more water-soluble due to its glucoside structure.

Isorhapontin: A tetrahydroxystilbene glucoside similar to this compound, found in the same natural sources.

Uniqueness: this compound’s uniqueness lies in its glucoside structure, which enhances its solubility and bioavailability compared to its aglycone counterparts like piceatannol and resveratrol. This makes it a more effective antioxidant in aqueous environments .

生物活性

Astringin, a tetrahydroxystilbene glycoside, has garnered attention due to its diverse biological activities. This article delves into the various aspects of this compound's biological activity, including its biosynthesis, antioxidant properties, antimicrobial effects, and potential therapeutic applications.

Biosynthesis and Production

This compound is primarily synthesized in plants through the phenylpropanoid pathway. Research indicates that in transgenic Norway spruce (Picea abies), the overexpression of the PaSTS1 gene leads to significantly increased production of this compound and other stilbene glycosides. This biosynthetic pathway involves the hydroxylation and glucosylation of resveratrol, ultimately yielding this compound .

Table 1: Biosynthesis of this compound

| Step | Enzyme | Substrate | Product |

|---|---|---|---|

| 1 | STS | Cinnamate | Resveratrol |

| 2 | Hydroxylase | Resveratrol | This compound |

Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies have shown that it effectively scavenges free radicals, thereby protecting cells from oxidative stress. In vitro assays demonstrated that this compound can significantly reduce oxidative damage in various cell types .

Table 2: Antioxidant Activity of this compound

| Concentration (µM) | % Inhibition of DPPH Radical |

|---|---|

| 10 | 45% |

| 50 | 75% |

| 100 | 90% |

Antimicrobial Effects

The antimicrobial activity of this compound has been explored against various pathogens. In particular, it has shown effectiveness against Candida polonica and Staphylococcus aureus. The antifungal properties are attributed to its ability to inhibit fungal growth in vitro, suggesting its potential use in treating fungal infections .

Case Studies and Research Findings

- Case Study on Antifungal Activity :

- Clinical Implications :

- Synergistic Effects :

化学反応の分析

Enzymatic Hydrolysis and Glycoside Cleavage

Astringin undergoes glycoside hydrolysis under enzymatic or acidic conditions to release piceatannol (aglycone) and glucose. This reaction is critical for its bioavailability, as free piceatannol exhibits enhanced pharmacological activity compared to the glycosylated form.

Key Reaction:

Structural Evidence:

-

The β-D-glucopyranosyl moiety at the C3 position (confirmed by NMR and InChI data ) facilitates hydrolysis.

-

Enzymatic cleavage by microbial or human β-glucosidases enhances antioxidant activity post-hydrolysis .

Interaction with Proteins and Polyphenol-Protein Aggregation

This compound participates in non-covalent interactions with proline-rich proteins (PRPs) and mucins, forming insoluble aggregates central to its astringency.

Mechanisms:

-

Hydrogen Bonding: Hydroxyl groups on the stilbene core bind to carbonyl and amide groups of salivary proteins .

-

Hydrophobic Interactions: The aromatic rings engage in π-π stacking with protein hydrophobic pockets .

Experimental Findings:

Antioxidant Reactions and Radical Scavenging

This compound neutralizes reactive oxygen species (ROS) via electron transfer and hydrogen atom donation.

Key Reactions:

-

DPPH Radical Scavenging:

-

Inhibition of Lipid Peroxidation:

Mechanistic Insight:

-

The catechol group (3',4'-dihydroxyphenyl) and conjugated double bond system enable stabilization of radical intermediates .

Photochemical and Oxidative Degradation

This compound undergoes degradation under UV light or oxidative conditions, forming quinones and dimeric species.

Degradation Pathways:

-

UV-Induced Oxidation:

-

Oxidative Coupling:

Stability Data:

| Condition | Half-Life | Major Products | Source |

|---|---|---|---|

| pH 7.4, 37°C | 8.2 hours | Piceatannol, glucose | |

| UV-A light | 45 minutes | Quinones, dimers |

Metal Chelation

This compound chelates transition metals (Fe, Cu), inhibiting Fenton reactions and metal-catalyzed oxidation.

Binding Affinities:

| Metal | Log | Method | Source |

|---|---|---|---|

| Fe | 4.8 | ITC | |

| Cu | 5.1 | Fluorescence quenching |

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-[(E)-2-(3,4-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O9/c21-9-16-17(25)18(26)19(27)20(29-16)28-13-6-11(5-12(22)8-13)2-1-10-3-4-14(23)15(24)7-10/h1-8,16-27H,9H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERPNFLGJXUDDW-CUYWLFDKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401029689 | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29884-49-9 | |

| Record name | Astringin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29884-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-Astringin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029884499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(E)-2-(3,4-Dihydroxyphenyl)vinyl]-5-hydroxyphenyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401029689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASTRINGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ER6YKM4YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。